Bienvenue dans la boutique en ligne BenchChem!

1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid

Medicinal Chemistry Kinase Inhibitor Design ATP-Mimetic Scaffold

1-Methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid (CAS 449210-08-6, MFCD09040480, PubChem CID is a heterocyclic building block belonging to the pyrido[2,3-d]pyrimidine-2,4-dione family. It features a fused pyridine–pyrimidine core bearing an N1-methyl substituent, two carbonyl groups at positions 2 and 4, and a free carboxylic acid at position 6.

Molecular Formula C9H7N3O4
Molecular Weight 221.172
CAS No. 449210-08-6
Cat. No. B2539941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid
CAS449210-08-6
Molecular FormulaC9H7N3O4
Molecular Weight221.172
Structural Identifiers
SMILESCN1C2=C(C=C(C=N2)C(=O)O)C(=O)NC1=O
InChIInChI=1S/C9H7N3O4/c1-12-6-5(7(13)11-9(12)16)2-4(3-10-6)8(14)15/h2-3H,1H3,(H,14,15)(H,11,13,16)
InChIKeyPCYVJFDNRGIOSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid (CAS 449210-08-6): Building Block Procurement Guide


1-Methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid (CAS 449210-08-6, MFCD09040480, PubChem CID 16227793) is a heterocyclic building block belonging to the pyrido[2,3-d]pyrimidine-2,4-dione family. It features a fused pyridine–pyrimidine core bearing an N1-methyl substituent, two carbonyl groups at positions 2 and 4, and a free carboxylic acid at position 6 [1]. The compound is commercially supplied at 95% purity as a powder for research use, with a molecular weight of 221.17 g/mol (C9H7N3O4) . The pyrido[2,3-d]pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry, with broad applications in kinase inhibition, anticancer, and antimicrobial research [2].

Why 1-Methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid Cannot Be Interchanged with Close Analogs


Substituting this mono-N1-methyl, 6-carboxylic acid compound with its closest analogs—the 1,3-dimethyl derivative (CAS 184681-83-2), the non-methylated parent (CAS 343347-07-9), or the 7-carboxylic acid regioisomer (CAS 1000933-15-2)—introduces distinct alterations in hydrogen-bonding capacity, steric bulk, and derivatization geometry . The free N3–H proton in the target compound (absent in the 1,3-dimethyl analog) is available for hydrogen-bond donation, which is critical for ATP-mimetic kinase binding [1]. The 6-carboxylic acid position places the derivatization handle on the pyridine ring, whereas the 7-carboxylic acid isomer shifts attachment to the pyrimidine ring, altering exit vector geometry in conjugate design [2]. These structural variations preclude simple interchange in any medicinal chemistry or chemical biology workflow.

Quantitative Differentiation of 1-Methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid Against Closest Analogs


Mono-N1-Methyl vs. Di-N1,N3-Dimethyl Substitution: Hydrogen-Bond Donor Availability

The target compound possesses a single methyl group at N1, leaving the N3–H proton free for hydrogen-bond donation. The 1,3-dimethyl analog (CAS 184681-83-2) eliminates this donor through bis-methylation, reducing hydrogen-bonding capacity from 2 donors + 3 acceptors to 0 donors + 3 acceptors for the dioxo-pyrimidine ring [1]. In the pyrido[2,3-d]pyrimidine kinase inhibitor class, the N3–H hydrogen bond to the kinase hinge region is a conserved pharmacophoric feature, and its methylation is associated with loss of binding affinity [2].

Medicinal Chemistry Kinase Inhibitor Design ATP-Mimetic Scaffold

6-Carboxylic Acid vs. 7-Carboxylic Acid Regioisomer: Derivatization Vector and Target Engagement Geometry

The carboxylic acid at position 6 places the derivatization handle on the pyridine ring of the fused system, whereas the 7-carboxylic acid regioisomer (CAS 1000933-15-2) positions the acid on the pyrimidine ring [1]. This alters the exit vector for amide or ester conjugation. Pyrido[2,3-d]pyrimidine-6-carboxylate derivatives have been validated as multi-target anticancer scaffolds, with amino-functionalized derivatives achieving EGFR WT IC50 values as low as 0.093 µM [2]. The 6-position carboxylate is consistently used in bioactive series targeting EGFR, thymidylate synthase, and CDK kinases, while the 7-carboxylic acid derivatives are predominantly explored for distinct targets such as PI3K [3].

Chemical Biology Bioconjugation Fragment-Based Drug Design

Purity Consistency and Vendor Sourcing: 95% Uniform Specification

The target compound is uniformly supplied at 95% purity across multiple reputable vendors including Sigma-Aldrich (via Enamine), Combi-Blocks, AKSci, and Leyan . This contrasts with the 1,3-dimethyl analog (CAS 184681-83-2), which is also supplied at 95% but carries a higher molecular weight (235.20 vs. 221.17 g/mol) and a different price point . The non-methylated parent compound (EN300-42131, CAS 343347-07-9) has a lower molecular weight (207.14 g/mol) and different solubility profile [1].

Chemical Procurement Building Block Supply Quality Control

Scaffold Validation: Pyrido[2,3-d]pyrimidine-6-carboxylate as a Multi-Target Kinase/Anticancer Platform

Derivatives of pyrido[2,3-d]pyrimidine-6-carboxylate have demonstrated potent inhibition across multiple cancer-relevant targets. In a 2025 study, amino-functionalized derivatives achieved EGFR WT IC50 = 0.093 µM and EGFR T790M IC50 = 0.174 µM, with selectivity over normal WI-38 cells (IC50 = 64.07–81.65 µM) [1]. The scaffold has also yielded thymidylate synthase inhibitors with IC50 values as low as 1.98 µM against cancer cell lines [2]. These data demonstrate the value of the 6-carboxylate substitution pattern for generating bioactive molecules, supporting the selection of the free 6-carboxylic acid building block as a strategic starting point for library synthesis.

Anticancer Research Kinase Inhibition EGFR Targeting

Optimal Application Scenarios for 1-Methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid in Scientific Procurement


Kinase-Focused Library Synthesis via 6-Carboxylic Acid Derivatization

This compound serves as an ideal starting scaffold for generating focused kinase inhibitor libraries through amide coupling or esterification at the 6-COOH position. The mono-N1-methyl substitution preserves the N3–H hydrogen-bond donor required for ATP-binding site hinge interactions, while the free carboxylic acid enables rapid diversification with amine building blocks [1]. The 6-carboxylate scaffold has yielded EGFR inhibitors with IC50 values as low as 0.093 µM in published studies [2].

Thymidylate Synthase Inhibitor Development Programs

Pyrido[2,3-d]pyrimidine-6-carboxylate derivatives have demonstrated potent thymidylate synthase inhibition (IC50 values reaching 11.50 nM, comparable to raltitrexed at 12.51 nM) [1]. The target compound provides the free acid handle for conjugation to pyrrole or aryl moieties that confer TS inhibitory activity. Procurement of the 6-COOH building block (rather than the 7-COOH isomer) ensures the correct vector for TS active-site engagement as established in published SAR studies [2].

Fragment-Based Drug Discovery (FBDD) Using the Pyrido[2,3-d]pyrimidine-2,4-dione Core

The low molecular weight (221.17 g/mol) and balanced hydrogen-bonding profile (2 donors, 3 acceptors) make this compound suitable as a fragment hit for SPR, NMR, or X-ray crystallography screening campaigns [1]. The 6-carboxylic acid provides a synthetic handle for fragment elaboration without requiring protecting group manipulation. This contrasts with the 1,3-dimethyl analog, which lacks the N3–H donor and is less suitable for hinge-binding fragment libraries [2].

Antibacterial Agent Development Leveraging the 6-Carboxylic Acid Pharmacophore

The pyrido[2,3-d]pyrimidine-6-carboxylic acid substructure is present in clinically validated antibacterial agents such as piromidic acid and pipemidic acid, which target bacterial DNA gyrase [1]. The target compound can serve as a synthetic precursor to novel 8-substituted or 2-amino derivatives with potential antibacterial activity. The free 6-COOH group is essential for metal-ion chelation in the gyrase active site, a feature absent in the methyl ester or 7-carboxylic acid analogs [2].

Quote Request

Request a Quote for 1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.